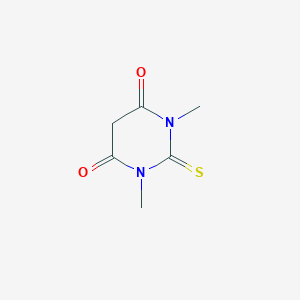
2-(3-Chloro-2-methylanilino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-2-methylanilino)acetohydrazide (also known as CMAH) is a versatile molecule that has been studied for use in a variety of scientific applications. CMAH has been used in research studies as a reagent, a catalyst, and a therapeutic agent. CMAH has been found to have a wide range of biochemical and physiological effects, and its potential for use in laboratory experiments is vast.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Synthesis of Novel Imines and Thiazolidinones: Compounds derived from a similar molecule, 2-(4-Chloro-3-methylphenoxy)acetohydrazide, showed promising antibacterial and antifungal activities (Fuloria et al., 2009).
- In vitro Antimicrobial and Anthelmintic Evaluations: A study reported the design and synthesis of novel Schiff bases from similar compounds, demonstrating significant antibacterial and anthelmintic activities (Varshney et al., 2014).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Screening: A study synthesized oxadiazole derivatives from a similar compound, which exhibited potent analgesic and anti-inflammatory effects in rodent models (Dewangan et al., 2015).
Anticancer Properties
- Synthesis and Evaluation as Anticancer Agents: Compounds synthesized from a similar molecule showed strong growth inhibition against various cancer cell lines, indicating potential as anticancer agents (Şenkardeş et al., 2021).
Enzyme Inhibition
- Inhibition of Lipase and α-Glucosidase: Another study investigated novel compounds derived from a similar molecule for their inhibitory effects on enzymes like lipase and α-glucosidase, showing potential therapeutic uses (Bekircan et al., 2015).
Nonlinear Optical Properties
- Investigation of Nonlinear Optical Properties: A study synthesized hydrazones, one of which was similar to 2-(3-Chloro-2-methylanilino)acetohydrazide, and investigated their third-order nonlinear optical properties, indicating applications in optical devices (Naseema et al., 2010).
Propiedades
IUPAC Name |
2-(3-chloro-2-methylanilino)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-7(10)3-2-4-8(6)12-5-9(14)13-11/h2-4,12H,5,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTXQMPLJKNDNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359540 |
Source


|
| Record name | 2-(3-chloro-2-methylanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-methylanilino)acetohydrazide | |
CAS RN |
98950-37-9 |
Source


|
| Record name | 2-(3-chloro-2-methylanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)




![6-Methoxy-[2,2']bipyridinyl](/img/structure/B1349404.png)

